N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position and a pyridin-3-ylmethyl group as the N-alkyl substituent. The 4-methoxybenzamide moiety contributes to its electronic and steric profile, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-27-16-9-7-15(8-10-16)20(26)25(13-14-4-3-11-23-12-14)21-24-19-17(22)5-2-6-18(19)28-21/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEBIHFGFRPJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
Amidation: The final step involves the coupling of the benzothiazole derivative with 3-pyridinemethanamine to form the desired benzamide. This can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide exhibits several applications across various fields:
Medicinal Chemistry
The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties:
-
Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics .
Pathogen Type Activity Level Gram-positive Bacteria Moderate to High Gram-negative Bacteria Moderate Fungal Strains Significant - Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and targeting specific enzymes like cyclooxygenase (COX).
Biological Mechanisms
The mechanism of action includes:
- Targeting Enzymes : The compound may inhibit cyclooxygenase pathways, leading to reduced inflammation and pain.
- Inducing Apoptosis : It activates caspases and other apoptotic proteins in cancer cells, promoting programmed cell death.
Industrial Applications
This compound is also explored for potential use in:
- Pharmaceutical Development : As a building block for synthesizing more complex molecules with therapeutic potential.
- Agrochemicals : The compound's biological activity may extend to applications in agricultural chemicals, particularly in pest control formulations.
Case Studies and Research Findings
Recent studies have further elucidated the compound's potential:
- A study demonstrated its efficacy against resistant strains of bacteria when used in combination with cell-permeable peptides, enhancing its antibacterial activity significantly .
- In vitro assays indicated promising anticancer activity, particularly against breast cancer cell lines, suggesting further exploration in clinical settings .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and other proteins involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit the COX pathway, leading to reduced inflammation and pain. Additionally, it may induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several derivatives reported in the literature. Key variations include substituents on the benzothiazole core, the benzamide ring, and the N-alkyl group. Below is a comparative analysis of critical analogs:
Key Observations :
- Fluorine Substitution : The 4-fluoro group on the benzothiazole core (target compound) is analogous to TOZ5’s 4-fluorobenzamide moiety, which is associated with improved metabolic stability and target affinity .
- Pyridine Positioning : The pyridin-3-ylmethyl group in the target contrasts with the pyridin-4-yl substituent in compound 3 (). Pyridine ring orientation influences π-π stacking and hydrogen bonding in receptor interactions .
- Methoxy vs.
Physicochemical and Spectral Properties
- Spectral Data :
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers (e.g., ’s compounds) aligns with the target’s benzamide structure, where C=O and NH stretches dominate .
- NMR : The pyridin-3-ylmethyl group would exhibit distinct aromatic proton shifts (δ 8.5–9.0 ppm) compared to pyridin-4-yl derivatives (δ 7.5–8.0 ppm) .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound belonging to the benzothiazole derivative family, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 353.42 g/mol
- CAS Number : 895011-38-8
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with 4-fluorobenzoic acid.
- Amidation : Coupling the benzothiazole derivative with 3-pyridinemethanamine using coupling reagents like DCC and DMAP in organic solvents like dichloromethane.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest through activation of caspases and modulation of apoptotic proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | TBD | Apoptosis induction |
| Similar Benzothiazole Derivative | A549 | 1.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies on structurally related thiazole derivatives indicate that modifications to the N-aryl amide group enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups at specific positions has been linked to increased activity .
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | TBD |
| Escherichia coli | Bacterial | TBD |
Anti-inflammatory Properties
This compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its therapeutic potential in inflammatory diseases .
Case Studies
- In Vitro Studies : A study evaluating a series of benzothiazole derivatives demonstrated that modifications significantly impacted their cytotoxicity against cancer cell lines. The compound was among those tested, showing promising results in inhibiting cell growth and inducing apoptosis.
- Molecular Docking Studies : Computational studies have suggested that the compound interacts with key proteins involved in cancer progression, providing insights into its potential mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a fluorobenzo[d]thiazol-2-amine derivative with a substituted benzamide. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or CDI under anhydrous conditions (e.g., DMF or THF) at 0–25°C for 12–24 hours .
- Functional group protection : Methoxy and pyridinylmethyl groups may require temporary protection (e.g., Boc for amines) to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Critical Parameters : Temperature control during exothermic steps (e.g., acylation) and inert atmosphere (N₂/Ar) to avoid oxidation of thiazole or pyridine moieties .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzo[d]thiazol δ 160–165 ppm for C-F; pyridinylmethyl δ 4.5–5.0 ppm for CH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 410.12) and detects isotopic patterns for fluorine .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and identify byproducts .
Q. What preliminary biological screening assays are recommended for this compound?
- Initial Screens :
- Kinase Inhibition : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- SAR Strategies :
- Substituent Variation : Replace 4-methoxy with electron-withdrawing groups (e.g., nitro, sulfonyl) to enhance kinase binding affinity .
- Scaffold Hybridization : Fuse the pyridinylmethyl group with triazole or imidazole rings to improve solubility and target selectivity .
- Data-Driven Optimization : Use molecular docking (AutoDock Vina) to predict binding modes with EGFR (PDB: 1M17) and validate via SPR binding assays .
- Key Metrics : LogP (target <3.5), ligand efficiency (>0.3), and selectivity indices (e.g., tumor vs. normal cells) .
Q. What experimental approaches resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?
- Troubleshooting Framework :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation (e.g., CYP450-mediated) causing false negatives .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. How can crystallography or computational modeling elucidate the compound’s mechanism of action?
- Structural Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
